molecular formula C13H20N2O4S B12934064 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid

4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid

Cat. No.: B12934064
M. Wt: 300.38 g/mol
InChI Key: NCYFMWQRQPBCQZ-UHFFFAOYSA-N
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Description

4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C13H19NO4S This compound is characterized by the presence of a benzoic acid core substituted with butyl(methyl)amino and methylsulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzoic acid with butyl(methyl)amine, followed by sulfonation with methylsulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the butyl(methyl)amino and methylsulfonamido groups into the benzoic acid core in a controlled manner .

Chemical Reactions Analysis

Types of Reactions

4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and sulfonamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is unique due to the presence of both butyl(methyl)amino and methylsulfonamido groups, which confer distinct chemical and biological properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

4-[butyl(methyl)amino]-3-(methanesulfonamido)benzoic acid

InChI

InChI=1S/C13H20N2O4S/c1-4-5-8-15(2)12-7-6-10(13(16)17)9-11(12)14-20(3,18)19/h6-7,9,14H,4-5,8H2,1-3H3,(H,16,17)

InChI Key

NCYFMWQRQPBCQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C

Origin of Product

United States

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